molecular formula C12H10ClN3O B1437073 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride CAS No. 1170280-76-8

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride

Cat. No.: B1437073
CAS No.: 1170280-76-8
M. Wt: 247.68 g/mol
InChI Key: KGAAWMFSYPJYJQ-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol It is a derivative of imidazo[1,5-a]pyrazine, a heterocyclic compound known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can vary, including covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound may inhibit the activity of kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and efflux. Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. This compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence mitochondrial function. The activity and function of this compound can be affected by its subcellular localization, impacting its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with benzaldehyde in the presence of a suitable catalyst to form the imidazo[1,5-a]pyrazine core. This intermediate is then further reacted with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another derivative of imidazo[1,2-a]pyrazine with similar structural features but different biological activities.

    Phenylimidazole: A simpler compound with a phenyl group attached to an imidazole ring, used in various chemical and biological studies.

    Pyrazin-2-ol: A related compound with a hydroxyl group attached to a pyrazine ring, known for its antimicrobial properties.

Uniqueness

3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyrazin-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O.ClH/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9;/h1-8,16H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAWMFSYPJYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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